2-Hydroxybenzimidazole

Catalog No.
S1481206
CAS No.
102976-62-5
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxybenzimidazole

CAS Number

102976-62-5

Product Name

2-Hydroxybenzimidazole

IUPAC Name

1,3-dihydrobenzimidazol-2-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)

InChI Key

SILNNFMWIMZVEQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)N2

Synonyms

1H-Benzimidazol-2-ol(9CI)

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2

Limited Research Scope

Anaerobic Cobamide Biosynthesis

One area where 2-hydroxybenzimidazole has been identified is in the study of anaerobic cobalamin (vitamin B12) biosynthesis. Specifically, research suggests that enzymes CobT and BzaC play a role in the regiospecific activation and methylation of the 5-hydroxybenzimidazole lower ligand during this process. (Source: A Detailed Mechanistic Study of CobT and BzaC Reveals Their Roles in Cobamide Biosynthesis: )

Further Exploration

While research on 2-hydroxybenzimidazole itself is limited, its presence as a component in cobalamin biosynthesis suggests potential for further exploration in related fields. This could include research on:

  • The specific mechanisms by which 2-hydroxybenzimidazole interacts with other molecules in the cobalamin biosynthesis pathway.
  • The potential effects of modifying 2-hydroxybenzimidazole or its surrounding environment on cobalamin production.
  • Investigating the potential for applications of 2-hydroxybenzimidazole beyond cobalamin biosynthesis, based on its chemical properties or interactions with other molecules.

2-Hydroxybenzimidazole is a heterocyclic organic compound with the molecular formula C₇H₆N₂O. It is characterized by a fused benzene and imidazole ring structure, specifically classified as a benzimidazole derivative. The compound appears as a cream to brown solid and has a melting point of approximately 200-202 °C. Its IUPAC name is 2,3-dihydro-1H-1,3-benzodiazol-2-one, and it is known for its solubility in polar solvents like water and ethanol .

  • Corrosion inhibition properties []
  • Antibacterial activity []
, notably:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related derivatives.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups.
  • Reactions with Isocyanides: A notable reaction involves 2-hydroxybenzimidazole and isocyanides, leading to the synthesis of functionalized keteneimines .

The compound exhibits several biological activities:

  • Antimicrobial Properties: Research has indicated that 2-hydroxybenzimidazole possesses antimicrobial effects against various pathogens.
  • Antioxidant Activity: It has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.
  • Pharmacological Potential: Studies suggest that it could serve as a scaffold for developing new pharmaceuticals due to its ability to interact with biological targets .

Several methods exist for synthesizing 2-hydroxybenzimidazole:

  • Acid-Protected Condensation: A common method involves the reaction of o-phenylenediamine with urea in the presence of an acid catalyst. This method yields high purity and significant yields (over 85%) of the product .

    Reaction steps:
    • Mix o-phenylenediamine with hydrochloric acid.
    • Add urea and heat to 140-150 °C for several hours.
    • Neutralize the reaction mixture and isolate the solid product.
  • One-Pot Synthesis: Another efficient synthesis involves a one-pot reaction with alkyl isocyanides and acetylenic esters, which generates reactive intermediates leading to keteneimines .

2-Hydroxybenzimidazole finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activities.
  • Agricultural Chemicals: Its antimicrobial properties make it useful in developing agrochemicals.
  • Material Science: Employed in creating polymers and other materials that require specific chemical properties.

Interaction studies have focused on the reactivity of 2-hydroxybenzimidazole with other compounds:

  • Mechanistic Studies: Investigations into its interactions with triphenylphosphine and acetylenic esters have provided insights into its reactivity patterns and potential applications in synthetic chemistry .
  • Biological Interactions: Studies have explored how this compound interacts with various biological systems, highlighting its potential therapeutic roles.

Several compounds share structural similarities with 2-hydroxybenzimidazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
BenzimidazoleHeterocyclicLacks hydroxyl group; primarily used as a scaffold in drug design.
1-HydroxybenzimidazoleHydroxylated variantHydroxyl group at position 1; different reactivity profile.
5-HydroxybenzimidazoleHydroxylated variantHydroxyl group at position 5; exhibits distinct biological activities.
2-AminobenzimidazoleAmino derivativeContains an amino group; used in dye synthesis and pharmaceuticals.

The presence of the hydroxyl group at position two distinguishes 2-hydroxybenzimidazole from its analogs, influencing both its chemical reactivity and biological activity.

XLogP3

1.1

LogP

1.12 (LogP)

UNII

CV8118UZEW

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.14%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

615-16-7

Wikipedia

2-benzimidazolinone

General Manufacturing Information

2H-Benzimidazol-2-one, 1,3-dihydro-: ACTIVE

Dates

Modify: 2023-09-13

DFT studies of the structure and vibrational assignments of 4-hydroxy quinazoline and 2-hydroxy benzimidazole

V Krishnakumar, S Muthunatesan
PMID: 16870497   DOI: 10.1016/j.saa.2006.04.044

Abstract

The solid phase FT-IR and FT-Raman spectra of 4-hydroxy quinazoline and 2-hydroxy benzimidazole have been recorded in the regions 4000-400 and 3500-100 cm-1, respectively. Theoretical information on the optimised geometry, harmonic vibrational frequencies, infrared and Raman intensities were obtained by means of density functional theory using standard B3LYP/6-31G* level. This information was used in the assignment of the various fundamentals. Comparison of the simulated spectra with the experimental spectra provides important information about the ability of the computational method to describe the vibrational modes.


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